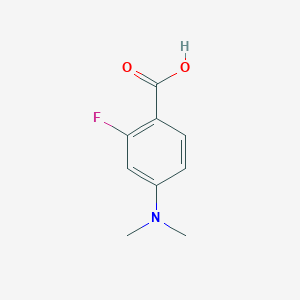

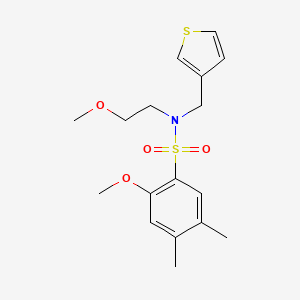

4-(Dimethylamino)-2-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Dimethylamino)benzoic acid is a derivative of benzoic acid where the hydrogen atom at the 4th position of the benzene ring is replaced by a dimethylamino group . It is a white solid and is of interest due to its basicity, which is higher than that of pyridine . This is due to the resonance stabilization from the dimethylamino substituent .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzoic acid and its derivatives has been studied extensively. For instance, one study synthesized a series of molecular salts from the commonly available 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The resulting molecular salts were formed through the deprotonation of the acidic moiety such as COOH .

Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzoic acid consists of a benzene ring substituted with a dimethylamino group and a carboxyl group . The linear formula of the compound is (CH3)2NC6H4CO2H . The compound’s stability is due to hyper-conjugative interactions and a hydrogen-bonding network .

Chemical Reactions Analysis

4-(Dimethylamino)benzoic acid, due to its basicity, is a useful nucleophilic catalyst for a variety of reactions . It has been found to be highly reactive towards a wide range of compounds, making it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .

Physical And Chemical Properties Analysis

4-(Dimethylamino)benzoic acid is a white solid with a molecular weight of 165.19 g/mol . It has a melting point of 241-243 °C . The compound is slightly soluble in water .

Scientific Research Applications

Synthesis and Cytotoxic Activity

4-(Dimethylamino)-2-fluorobenzoic acid derivatives have been explored for their potential in synthesizing compounds with cytotoxic properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which include 4-N-[2-(dimethylamino)ethyl] carboxamides, have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds displaying IC50 values <10 nM. A particular study demonstrated the synthesis of these derivatives and their significant cytotoxic activity, highlighting the potential of this compound in cancer research (Deady et al., 2005).

Biodistribution and Radiolabelling Peptides

Another application of this compound is in the field of radiopharmacy, where it's used for the rapid synthesis and biodistribution studies of 18F-labelled peptides for positron emission tomography (PET). A study demonstrated the efficient labelling of linear peptides with 4-[18F]fluorobenzoic acid, achieving high radiochemical yields and purity without the need for HPLC purification. This method showed promise for enhancing the application of peptides in PET imaging, including peptides that target specific biological receptors (Sutcliffe-Goulden et al., 2002).

Fluorescence Properties and Probes

The compound has been involved in the study of fluorescent properties and the development of fluorescent probes. For example, derivatives of this compound have been used to design fluorescent probes with aggregation-enhanced emission features for the detection of low levels of carbon dioxide. These probes have shown significant fluorescence changes upon exposure to carbon dioxide, offering a novel method for selective, real-time, and quantitative detection of CO2 in various applications (Wang et al., 2015).

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, this compound plays a role in the development of methods for the efficient synthesis of complex molecules and materials. For instance, it has been involved in the continuous-flow processes for the production of pharmaceutical intermediates, demonstrating advantages such as reduced reaction times, higher yields, and improved safety compared to traditional methods (Guo et al., 2020).

Future Directions

The unique structural feature of 4-(Dimethylamino)benzoic acid, containing a para-dialkylamino substituent to an aldehyde moiety, renders it highly reactive towards a wide range of compounds . This has made it useful in a variety of applications from analytical, biochemical to synthetic procedures and processes . Future research may focus on exploring its potential uses in microbiology, chemical pathology, organic synthesis, pharmaceutical, and analytical chemistry .

properties

IUPAC Name |

4-(dimethylamino)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGTURFYFFKUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)

![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)

![3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2688208.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2688209.png)

![Methyl 5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2688217.png)